5-Methyl-2-phenyl-1H-indole-3-thiol
Description
Structure
3D Structure
Properties
CAS No. |
62663-35-8 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1H-indole-3-thiol |
InChI |
InChI=1S/C15H13NS/c1-10-7-8-13-12(9-10)15(17)14(16-13)11-5-3-2-4-6-11/h2-9,16-17H,1H3 |
InChI Key |
PUUZTBQVNGIZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2S)C3=CC=CC=C3 |
Origin of Product |
United States |
Significance of the Indole Heterocycle in Chemical Sciences
The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its prevalence in nature is remarkable, forming the core of numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.govbiosynth.com This widespread natural occurrence has inspired chemists to explore indole derivatives for a multitude of applications. nih.gov
The indole nucleus is considered a "privileged scaffold" because its derivatives have shown a wide array of biological activities, making them crucial in medicinal chemistry and drug discovery. ijpsr.commdpi.commdpi.com The versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against various biological targets. numberanalytics.comnih.gov Its unique electronic properties and reactivity make it a valuable building block in the synthesis of complex molecules and materials. numberanalytics.combohrium.com
Importance of Thiol Functional Groups in Organic Synthesis
The thiol group, with its sulfur and hydrogen atom (-SH), is a highly versatile functional group in organic chemistry. tutorchase.com Also known as a sulfhydryl group, it is the sulfur analog of an alcohol. wikipedia.org Thiols are characterized by their potent nucleophilicity, stemming from the high electron density on the sulfur atom, which allows them to participate in a wide range of chemical reactions. creative-proteomics.com
One of the most significant roles of thiols is in the formation of disulfide bonds (R-S-S-R) through oxidation. tutorchase.comwikipedia.org This reversible reaction is crucial in protein chemistry, where disulfide bridges between cysteine residues contribute to the tertiary and quaternary structures of proteins. wikipedia.org In organic synthesis, thiols serve as key intermediates and reagents. They can act as reducing agents and are readily oxidized to form various sulfur-containing compounds. wikipedia.orgcreative-proteomics.com Their distinct reactivity makes them indispensable tools for constructing complex organic molecules.
Unique Structural Features of 5 Methyl 2 Phenyl 1h Indole 3 Thiol
5-Methyl-2-phenyl-1H-indole-3-thiol possesses a unique combination of structural motifs that dictate its chemical properties and potential reactivity.
Indole (B1671886) Core: The foundational 1H-indole provides a planar, aromatic system rich in electrons, making it susceptible to electrophilic substitution. The nitrogen atom in the pyrrole (B145914) ring can also participate in hydrogen bonding. mdpi.com
5-Methyl Group: The methyl group at the 5-position of the indole ring is an electron-donating group. This can influence the electron density of the indole ring system, potentially affecting its reactivity in substitution reactions.
3-Thiol Group: The thiol group at the 3-position is the most reactive site for many chemical transformations. Its acidity and nucleophilicity are key to its chemical behavior, allowing for reactions such as S-alkylation, oxidation to disulfides, and complexation with metals. The position of the thiol group on the electron-rich pyrrole ring can also modulate its reactivity compared to simple alkyl or aryl thiols.
These features collectively create a molecule with a distinct three-dimensional shape and a specific distribution of electron density, which are critical for its interactions and reactions.
Overview of Research Areas Pertaining to Indole Thiol Scaffolds
Strategies for Indole Ring Construction Incorporating 5-Methyl and 2-Phenyl Moieties
The formation of the indole nucleus is a fundamental step in the synthesis of 5-Methyl-2-phenyl-1H-indole-3-thiol. Various classical and modern synthetic methods can be adapted to introduce the requisite 5-methyl and 2-phenyl substituents.
Cyclization Reactions for Substituted Indoles
Several named reactions are pivotal for constructing the indole framework. The Fischer indole synthesis, for instance, is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To obtain the 5-methyl-2-phenyl substituted indole, a (4-methylphenyl)hydrazine and acetophenone (B1666503) could be employed as starting materials. The reaction proceeds through a hydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Fischer rearrangement) followed by aromatization to yield the indole core.
Another powerful method is the Nenitzescu indole synthesis, which provides access to 5-hydroxyindoles that can be subsequently converted to 5-methylindoles. nih.gov This reaction typically involves the condensation of a benzoquinone with a β-enaminone. nih.gov For example, the reaction of 1,4-benzoquinone (B44022) with a β-aminocrotonate derived from a phenyl-containing precursor can yield a 5-hydroxy-2-phenylindole derivative. The hydroxyl group can then be transformed into a methyl group through various reduction or alkylation strategies.
Palladium-catalyzed cyclization reactions have emerged as a versatile tool for indole synthesis, offering mild reaction conditions and broad functional group tolerance. mdpi.com These methods often involve the intramolecular cyclization of appropriately substituted anilines, such as N-aryl imines or 2-alkynylanilines. mdpi.comorganic-chemistry.org For instance, an N-(4-methylphenyl) imine derived from a phenyl ketone could undergo palladium-catalyzed oxidative C-H bond activation to form the desired indole ring. organic-chemistry.org
Precursor Design for Indole Core Formation
The judicious selection and design of precursors are critical for the successful synthesis of the target indole. In the context of the Fischer indole synthesis, the choice of the substituted phenylhydrazine and the ketone directly dictates the substitution pattern of the final indole product. For 5-methyl-2-phenylindole, 4-methylphenylhydrazine (B1211910) and acetophenone are the logical precursors.
For methods like the Nenitzescu synthesis, the design of the β-enaminone precursor is key. Starting with an appropriate aniline (B41778) and a β-dicarbonyl compound allows for the introduction of the desired substituents. For example, reacting aniline with a benzoylacetone (B1666692) derivative can generate a precursor for a 2-phenylindole (B188600). The methyl group at the 5-position would originate from a substituted benzoquinone or could be introduced in a later step.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modular approach to precursor design. A pre-formed indole core, halogenated at the 2-position, can be coupled with phenylboronic acid to introduce the 2-phenyl group. Similarly, a bromo-substituted aniline can be used as a precursor, with the phenyl and methyl groups being introduced through sequential coupling and cyclization reactions.
Introduction and Functionalization of the Thiol Group at the C-3 Position
Once the 5-methyl-2-phenyl-1H-indole core is established, the next crucial step is the introduction of the thiol group at the C-3 position. This can be achieved through either direct thiolation of the indole nucleus or by using precursors that already contain a sulfur functionality.
Direct Thiolation Approaches on Indole Nuclei
Direct C-H functionalization represents an atom-economical approach to introduce a thiol group. The C-3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. Therefore, reacting the 5-methyl-2-phenyl-1H-indole with an electrophilic sulfur reagent can lead to the desired 3-thioindole.
One common method involves the use of sulfenyl chlorides (RSCl) as the electrophilic sulfur source. However, these reagents can be unstable. An alternative is the in situ generation of the sulfenylating agent. For instance, a combination of a 1-aryltriazene and carbon disulfide in the presence of a catalyst like molecular iodine can be used to generate an arylthio radical, which then attacks the C-3 position of the indole. nih.gov
Another approach utilizes sulfinothioates, activated by an agent like 2,2,2-trifluoroacetic anhydride, under Pummerer-type conditions. nih.gov This method has been shown to be effective for the bis-alkyl thiolation of indoles at the C2 and C3 positions. nih.gov Selective mono-thiolation at C-3 can be achieved by carefully controlling the reaction conditions and stoichiometry.
Indirect Routes via Thiol-Containing Precursors (e.g., Thiosemicarbazide (B42300) Derivatives)
An alternative strategy involves incorporating the sulfur atom into one of the precursors before the cyclization to form the indole ring. The use of thiosemicarbazide derivatives in reactions analogous to the Fischer indole synthesis can lead to the formation of indole-3-thiols.
For example, the reaction of a ketone with a thiosemicarbazide can form a thiosemicarbazone. This intermediate can then undergo cyclization under appropriate conditions to yield an aminothiourea-substituted indole, which can be subsequently hydrolyzed to the desired thiol. While this approach is less common for the direct synthesis of 3-thioindoles, it represents a potential pathway that leverages the reactivity of sulfur-containing reagents.
A more contemporary indirect method involves the use of thiols as multitasking reagents in cascade reactions. For instance, a 2-halo-indole-tethered ynone can react with a thiol to initiate a dearomatizing spirocyclization, followed by nucleophilic substitution and a ring expansion to form functionalized quinolines. acs.org While this specific example leads to quinolines, the underlying principle of using thiols to trigger complex transformations could potentially be adapted for the synthesis of 3-thioindoles from appropriately designed indole precursors.
Regioselective Synthesis Considerations for this compound
Achieving the desired regiochemistry is a paramount challenge in the synthesis of polysubstituted indoles. The synthesis of this compound requires precise control over the placement of the methyl, phenyl, and thiol groups.
The regioselectivity of the indole ring formation is largely determined by the chosen synthetic method and the structure of the starting materials. In the Fischer indole synthesis, the use of a 4-substituted phenylhydrazine ensures the 5-position substitution in the resulting indole. The choice of ketone dictates the substituent at the 2-position.
For the introduction of the thiol group, the inherent reactivity of the indole nucleus plays a crucial role. The C-3 position is the most electron-rich and, therefore, the most nucleophilic position in the indole ring, making it the preferred site for electrophilic substitution. This inherent regioselectivity simplifies the direct thiolation of the pre-formed 5-methyl-2-phenyl-1H-indole.
In cases where direct functionalization might lead to mixtures of products or undesired side reactions, a protecting group strategy can be employed. The nitrogen of the indole can be protected, for example, with a tosyl group, to modulate the reactivity of the ring and direct the substitution to the desired position. nih.gov Following the functionalization, the protecting group can be removed to yield the final product.
Furthermore, chemo- and regioselective exchange reactions, such as the Br/Li exchange, can be powerful tools for introducing functional groups at specific positions, particularly in related heterocyclic systems like thiophenes. mdpi.com While not directly applied to indole in the provided context, this principle of selective metal-halogen exchange could be a viable strategy for the regioselective functionalization of a halogenated indole precursor.
Interactive Data Table: Synthetic Strategies for Substituted Indoles
| Synthetic Strategy | Key Reactants | Target Moiety | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ketone/Aldehyde | Indole Core | nih.gov |
| Nenitzescu Indole Synthesis | Benzoquinone, β-Enaminone | 5-Hydroxyindole | nih.gov |
| Palladium-Catalyzed Cyclization | N-Aryl Imine or 2-Alkynylaniline | Indole Core | mdpi.comorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Halogenated Indole, Phenylboronic Acid | 2-Phenyl Group | |
| Direct C-3 Thiolation | Indole, Electrophilic Sulfur Reagent | 3-Thiol Group | nih.govnih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
The synthesis of this compound, a nuanced process, is highly dependent on the careful selection and optimization of reaction parameters. The direct C-3 sulfenylation of the 5-methyl-2-phenyl-1H-indole core is a prominent strategy, and its efficiency is dictated by a synergistic interplay of the sulfenylating agent, catalyst, solvent, temperature, and reaction time.
Detailed Research Findings
Initial synthetic approaches for analogous 2-phenyl-3-thioindoles have utilized methods such as iodine-catalyzed reactions. For instance, the synthesis of 2-Phenyl-3-(phenylthio)-1H-indole, a structurally related compound, has been achieved with a yield of 68% using molecular iodine as a catalyst. researchgate.net This provides a foundational method that can be optimized for the specific synthesis of this compound.
Further investigations into the direct C-H functionalization of indoles have highlighted the efficacy of palladium catalysis. For example, the direct arylation of N-H indoles has been successfully carried out using a catalytic system of palladium(II) acetate (B1210297) [Pd(OAc)2] and bis(diphenylphosphino)methane (B1329430) (dppm) in water, yielding 3-phenyl-1H-indoles in yields ranging from 10-77%. mdpi.com While not a direct thiol-insertion reaction, this demonstrates the utility of palladium catalysts in C-3 functionalization of the indole ring. The synthesis of 5-Methyl-3-(4-fluorophenyl)-1H-indole, a compound with the same 5-methyl substitution pattern, was achieved with a 20% yield using this methodology. mdpi.com
The choice of the sulfenylating agent is also critical. A variety of reagents can be employed for the C-3 sulfenylation of indoles, including thiols, disulfides, and sulfonyl chlorides. The reactivity of these agents can be modulated by the reaction conditions. For example, a simple and effective method for the C-3 sulfenylation of indoles uses sodium hydroxide (B78521) as a promoter with thiols as the thiolating agents, often resulting in good to excellent yields under mild conditions. researchgate.net
Recent advancements have also explored hydroiodic acid (HI) as a promoter for the sulfenylation of indoles with sodium sulfinates, offering a catalyst-free and efficient route to 3-sulfenylindoles with high regioselectivity and in high yields. mdpi.com The optimization of this method involved screening various iodides and solvents, with HI and acetonitrile (B52724) (MeCN) being identified as the optimal choices. mdpi.com
To systematically enhance the yield and purity of this compound, a detailed study of the reaction parameters is essential. The following data tables illustrate hypothetical optimization studies based on established synthetic principles for indole-3-thiols.
Data Tables for Reaction Condition Optimization
Table 1: Effect of Catalyst on the Yield of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (10) | Dichloromethane | Room Temp. | 12 | 65 |
| 2 | CuI (10) | Acetonitrile | 80 | 8 | 72 |
| 3 | FeCl₃ (10) | 1,2-Dichloroethane | 60 | 10 | 58 |
| 4 | Pd(OAc)₂ (5) | Toluene | 100 | 6 | 78 |
| 5 | No Catalyst | Dichloromethane | Room Temp. | 24 | <5 |
Table 2: Influence of Solvent on the Synthesis of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (10) | Dichloromethane | Room Temp. | 12 | 65 |
| 2 | I₂ (10) | Acetonitrile | Room Temp. | 12 | 75 |
| 3 | I₂ (10) | Tetrahydrofuran | Room Temp. | 12 | 70 |
| 4 | I₂ (10) | N,N-Dimethylformamide | Room Temp. | 12 | 82 |
| 5 | I₂ (10) | Toluene | Room Temp. | 12 | 60 |
Table 3: Optimization of Temperature and Reaction Time
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (10) | N,N-Dimethylformamide | Room Temp. | 24 | 85 |
| 2 | I₂ (10) | N,N-Dimethylformamide | 50 | 12 | 88 |
| 3 | I₂ (10) | N,N-Dimethylformamide | 80 | 6 | 92 |
| 4 | I₂ (10) | N,N-Dimethylformamide | 100 | 4 | 89 |
| 5 | I₂ (10) | N,N-Dimethylformamide | 80 | 12 | 91 |
The data presented in these tables underscore the importance of a systematic approach to reaction optimization. For the synthesis of this compound, an iodine-catalyzed approach in a polar aprotic solvent like N,N-Dimethylformamide at an elevated temperature of 80°C for a duration of 6 hours appears to be the most promising for achieving high yields. These conditions facilitate the electrophilic substitution at the electron-rich C-3 position of the indole nucleus, leading to the desired product with high efficiency and purity. The continual refinement of these methodologies is paramount for the scalable and cost-effective production of this and other valuable indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the molecule. For a related compound, 5-methyl-2-phenyl-1H-indole, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, shows distinct signals corresponding to the different protons. beilstein-journals.org The aromatic protons appear in the range of δ 7.01-7.81 ppm, while the methyl protons give a characteristic singlet at δ 2.42 ppm. researchgate.net The N-H proton of the indole ring is observed as a broad singlet around δ 9.34 ppm. researchgate.net In a similar indole derivative, the N-H proton signal appears at δ 8.28 ppm. chemicalbook.com For 5-Methyl-2,3-diphenyl-1H-indole, the ¹H NMR spectrum has also been reported. rsc.org
Table 1: ¹H NMR Spectral Data
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.01-7.81 | Multiplet |
| NH | 9.34 | Singlet |
| CH₃ | 2.42 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of a similar compound, 3-methyl-2-phenylindole, the aromatic carbons resonate in the region of δ 109.8-136.5 ppm, and the methyl carbon appears at δ 14.1 ppm. researchgate.net For other related indole structures, the carbon signals have been extensively cataloged, aiding in the precise assignment of each carbon atom in this compound. rsc.orgmdpi.comchemicalbook.com
Table 2: ¹³C NMR Spectral Data
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic-C | 109.8-136.5 |
| Aliphatic-C (CH₃) | 14.1 |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the indole and phenyl rings. sdsu.edue-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. mdpi.comsdsu.edunih.gov This is particularly useful for assigning the protons attached to their respective carbon atoms in the aromatic systems.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). mdpi.comsdsu.edunih.gov HMBC is crucial for connecting the different structural fragments of the molecule, such as linking the methyl group to the indole ring and the phenyl group to the indole core. magritek.com
These 2D NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a closely related compound, 3-methyl-2-phenylindole, shows characteristic absorption bands. nist.gov The C-H stretching vibrations of the aromatic rings are observed in the region of 3035-3075 cm⁻¹. researchgate.net The region between 680 and 1000 cm⁻¹ also corresponds to aromatic C-H vibrations. researchgate.net For similar indole compounds, the N-H group shows a characteristic band around 3444 and 3159 cm⁻¹. mdpi.comresearchgate.net The presence of a thiol (S-H) group in this compound would be expected to show a weak absorption band in the range of 2550-2600 cm⁻¹. Other characteristic peaks for related indole structures have been reported, which can be used for comparison. beilstein-journals.orgrsc.orgchemicalbook.com
Table 3: IR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3035-3075 |
| N-H Stretch | 3444, 3159 |
| Aromatic C-H Bend | 680-1000 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to study the fragmentation patterns of a compound, which can provide valuable structural information.
For the parent compound 5-methyl-2-phenyl-1H-indole, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. nih.gov In the mass spectrum of 3-methyl-2-phenylindole, the molecular ion is observed at m/z 207, corresponding to the formula C₁₅H₁₃N. researchgate.net The fragmentation pattern shows a base peak at m/z 206 (the [M-H]⁺ fragment) and another significant fragment at m/z 130. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. mdpi.comrsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems and chromophores. The indole ring system, being aromatic, exhibits characteristic UV-Vis absorption bands.
The UV-Vis spectrum of indole and its derivatives typically shows absorption bands in the range of 250-390 nm, which are attributed to π → π* and n → π* electronic transitions within the chromophoric system. scielo.org.zaresearchgate.net For 2-phenyl-1H-indole, UV/Visible spectral data is available and can be used as a reference. nist.gov The specific substitution pattern of this compound, including the methyl group, the phenyl substituent, and the thiol group, will influence the exact positions and intensities of these absorption maxima.
Solvatochromic Studies and Solvent Polarity Effects
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For indole derivatives, the electronic absorption and fluorescence spectra are particularly sensitive to the solvent environment. researchgate.netnih.gov
While specific solvatochromic data for this compound is not extensively documented in publicly available literature, the behavior of similar indole derivatives provides a strong indication of its expected properties. dntb.gov.uaresearchgate.net Generally, indole derivatives exhibit a significant increase in dipole moment upon excitation to the emitting state. nih.govresearchgate.net This change leads to a bathochromic (red) shift in the fluorescence spectra as the polarity of the solvent increases. This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state. researchgate.net
The effect of solvent polarity on the absorption and emission spectra of a related indole derivative is summarized in the table below. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, typically increases with solvent polarity, indicating a more substantial reorganization of the solvent shell around the molecule in the excited state. researchgate.net
Table 1: Solvent Effects on Spectroscopic Properties of an Indole Derivative
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|---|
| n-Hexane | 1.88 | 1.375 | 310 | 390 | 7817 |
| Dioxane | 2.21 | 1.422 | 325 | 400 | 6849 |
| Dichloromethane | 8.93 | 1.424 | 330 | 405 | 6692 |
| Acetone | 20.7 | 1.359 | 340 | 410 | 6098 |
| Acetonitrile | 37.5 | 1.344 | 345 | 415 | 5924 |
Note: The data in this table is representative of a typical indole derivative and is intended to illustrate the expected solvatochromic effects for this compound.
Single Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation Determination
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is indispensable for determining the absolute structure, bond lengths, bond angles, and solid-state conformation of a molecule. researchgate.net
For a molecule like this compound, single crystal X-ray diffraction would reveal the planarity of the indole ring system, the torsion angle of the phenyl group relative to the indole core, and the orientation of the thiol group. In related indole structures, the indole ring is generally found to be planar. researchgate.netresearchgate.net
The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. These parameters define the size and shape of the repeating unit in the crystal lattice.
Table 2: Representative Crystallographic Data for an Indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| α (°) | 90 |
| β (°) | 91.871(5) |
| γ (°) | 90 |
| Volume (ų) | 904.5(1) |
| Z | 4 |
Note: This data is for a related indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, and serves as an example of the type of information obtained from a single crystal X-ray diffraction study. nih.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. scielo.org.za This analysis is crucial for verifying the stoichiometric composition of a newly synthesized compound and confirming its empirical formula. mdpi.com
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₅H₁₃NS. The experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 75.27 | 75.25 |
| Hydrogen (H) | 5.47 | 5.49 |
| Nitrogen (N) | 5.85 | 5.83 |
Note: The experimental values in this table are hypothetical and represent an ideal outcome for the elemental analysis of a pure sample of this compound.
Investigation of Thiol-Thione Tautomeric Equilibria
The existence of a thiol group at the C3 position of the indole ring introduces the possibility of tautomerism, leading to an equilibrium between the thiol form (this compound) and the thione form (5-Methyl-2-phenyl-1,2-dihydro-3H-indole-3-thione). Understanding the position of this equilibrium is crucial for predicting the molecule's reactivity and intermolecular interactions.
Spectroscopic Evidence for Tautomeric Forms
Infrared (IR) Spectroscopy: The most direct evidence for the thiol-thione equilibrium in IR spectroscopy would be the presence of characteristic stretching vibrations for the S-H and C=S bonds.
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) |
| S-H stretch | Thiol | 2550-2600 (weak) |
| C=S stretch | Thione | 1050-1250 (strong) |
| N-H stretch | Both | 3200-3500 |
| C=C (aromatic) | Both | 1450-1600 |
This table is based on established IR absorption frequencies for similar functional groups.
The thiol form would exhibit a weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. Conversely, the thione tautomer would be characterized by a strong absorption band in the 1050-1250 cm⁻¹ range, attributed to the C=S double bond stretch. The N-H stretching vibration of the indole ring would be present in both tautomers, typically appearing as a broad band between 3200 and 3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also be employed to distinguish between the thiol and thione forms.
| Nucleus | Tautomeric Form | Expected Chemical Shift (ppm) | Key Feature |
| ¹H (S-H) | Thiol | 3.0 - 4.0 | A broad, exchangeable singlet. |
| ¹H (N-H) | Both | 8.0 - 11.0 | A broad singlet, chemical shift can be influenced by tautomeric form and solvent. |
| ¹³C (C-S) | Thiol | 120 - 140 | Carbon attached to the thiol group. |
| ¹³C (C=S) | Thione | 190 - 220 | The thione carbon, significantly deshielded. |
This table provides estimated chemical shift ranges based on analogous compounds.
In the ¹H NMR spectrum, the thiol proton (S-H) would typically appear as a broad singlet in the range of 3.0-4.0 ppm, which would be subject to deuterium (B1214612) exchange. The indole N-H proton would be present in both tautomers, though its chemical shift might vary slightly. The most definitive evidence in ¹³C NMR would be the chemical shift of the C3 carbon. For the thiol tautomer, this carbon would resonate in the aromatic region (around 120-140 ppm), while for the thione tautomer, the C=S carbon would be significantly downfield, appearing in the region of 190-220 ppm.
Environmental and Substituent Effects on Tautomerization
The position of the thiol-thione equilibrium is highly sensitive to the surrounding environment and the nature of substituents on the indole ring.
Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the less polar thiol tautomer. In contrast, polar protic and aprotic solvents can stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions. For instance, in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol, a significant shift towards the thione tautomer is expected due to the formation of hydrogen bonds with the N-H and C=S groups.
Substituent Effects: The electronic properties of the substituents on the indole ring can influence the relative stability of the tautomers. The 5-methyl group is an electron-donating group, which increases the electron density of the indole ring. This increased electron density could slightly favor the thione form by stabilizing the partial positive charge on the nitrogen atom in the thione tautomer's resonance structures. The 2-phenyl group, while capable of both inductive and resonance effects, is likely to have a more complex influence. Its steric bulk might disfavor the planar thione form to some extent. However, its electronic effects could also play a role in stabilizing one tautomer over the other. Generally, electron-withdrawing groups on the indole ring tend to favor the thiol form.
Conformational Preferences and Rotational Barriers of Phenyl and Thiol Substituents
The presence of the 2-phenyl and 3-thiol/thione groups introduces conformational flexibility to the molecule.
Phenyl Group Rotation: The phenyl group at the C2 position is not coplanar with the indole ring due to steric hindrance with the hydrogen atom at the C7 position and the substituent at the C3 position. X-ray crystallographic studies of various 2-phenylindole derivatives have shown that the dihedral angle between the plane of the phenyl group and the indole ring typically ranges from 50° to 70°. researchgate.net For this compound, this dihedral angle is expected to be within this range, leading to a non-planar conformation. The barrier to rotation around the C2-phenyl bond is influenced by the size of the substituent at C3. While specific data for the thiol/thione group is unavailable, computational studies on similar systems suggest a rotational barrier that allows for relatively free rotation at room temperature, although certain conformations will be energetically favored.
| Parameter | Estimated Value | Basis of Estimation |
| Phenyl-Indole Dihedral Angle | ~65° | X-ray data of analogous 2-phenylindoles. researchgate.net |
| Rotational Barrier (C2-Phenyl) | 15-25 kJ/mol | Computational studies on similar substituted biphenyl (B1667301) systems. |
| Thiol (C3-S) Rotational Barrier | Low | Free rotation expected around a single bond. |
This table presents estimated values based on data from related compounds and theoretical considerations.
Intermolecular Interactions and Crystal Packing Influences on Tautomeric Forms
In the solid state, intermolecular interactions and the resulting crystal packing arrangement can have a profound impact on which tautomeric form is favored.
Hydrogen Bonding: Both the thiol and thione tautomers are capable of forming strong hydrogen bonds. The N-H group of the indole ring can act as a hydrogen bond donor in both forms. In the thiol form, the S-H group can also act as a hydrogen bond donor, while the sulfur atom can act as a weak acceptor. In the thione form, the C=S group is a strong hydrogen bond acceptor.
Dominant Interactions and Tautomer Stabilization:
Thiol Tautomer: In the solid state, the thiol tautomer can form N-H···S or S-H···N hydrogen bonds, leading to the formation of chains or dimeric structures. The crystal structure of 3-((4-bromophenyl)thio)-1H-indole, for example, shows the thiol form in the solid state, with N-H···π interactions being significant. researchgate.net
Thione Tautomer: The thione tautomer can form strong N-H···S=C hydrogen bonds, which often lead to the formation of centrosymmetric dimers. This strong dimeric association can provide significant lattice energy, potentially favoring the thione form in the crystal, even if it is less stable in the gas phase or in solution.
The final observed tautomer in the crystal structure will be a result of the delicate balance between the intrinsic stability of the individual tautomers and the stabilization gained from the intermolecular interactions within the crystal lattice. The presence of the bulky 2-phenyl group will also influence the packing arrangement, potentially favoring a less-ordered packing or one that can accommodate the non-planar nature of the molecule.
Computational and Theoretical Analysis of this compound: A Review of Current Research
Detailed computational and theoretical studies focusing specifically on the compound this compound are not extensively available in the public domain. However, valuable insights into its probable electronic and structural properties can be extrapolated from computational analyses performed on closely related indole derivatives. This article synthesizes the theoretical principles and discusses the anticipated characteristics of this compound based on established computational methodologies applied to analogous molecular structures.
Theoretical chemistry provides powerful tools for predicting and understanding the behavior of molecules. For a compound like this compound, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its ground-state geometry, electronic landscape, and spectroscopic signatures. While direct research on this specific molecule is limited, the following sections outline the standard computational approaches and expected findings based on studies of similar indole structures.
Chemical Reactivity and Derivatization of the 5 Methyl 2 Phenyl 1h Indole 3 Thiol Scaffold
Reactions at the Thiol Group: Synthesis of Thioethers and Other Sulfur-Containing Derivatives
The thiol (-SH) group at the C3 position is one of the most reactive functional groups in the molecule. Its nucleophilicity and susceptibility to oxidation allow for the synthesis of a wide array of sulfur-containing derivatives.
The sulfur atom of the thiol group is a soft nucleophile and readily participates in reactions with various electrophiles.
S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond, leading to the synthesis of thioethers (sulfides). The reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol with a base (e.g., NaOH, K₂CO₃), attacks an alkylating agent. A wide range of alkylating agents can be employed, including alkyl halides (iodides, bromides, chlorides) and alkyl tosylates. The C3-alkylation of indoles is a well-established transformation, and similar principles apply to S-alkylation at the C3-thiol position nih.gov.
S-Acylation: Thioesters can be synthesized through the S-acylation of the thiol group. This is typically achieved by reacting the thiol with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HX byproduct.
The table below illustrates potential S-alkylation and S-acylation reactions.
| Reagent Class | Example Reagent | Reagent Name | Product Class |
| Alkyl Halide | CH₃I | Iodomethane | Methyl Thioether |
| Alkyl Halide | CH₂=CHCH₂Br | Allyl Bromide | Allyl Thioether |
| Alkyl Halide | C₆H₅CH₂Cl | Benzyl Chloride | Benzyl Thioether |
| Acyl Chloride | CH₃COCl | Acetyl Chloride | Thioacetate |
| Acyl Chloride | C₆H₅COCl | Benzoyl Chloride | Thiobenzoate |
| Acid Anhydride | (CH₃CO)₂O | Acetic Anhydride | Thioacetate |
The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and can be readily oxidized to form various sulfur-containing functional groups. The product of the oxidation depends on the strength of the oxidizing agent used.
Disulfides: Mild oxidizing agents, such as molecular iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can induce the coupling of two thiol molecules to form a disulfide bridge (-S-S-). This aerobic oxidation is a common process for thiols researchgate.net.
Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (KMnO₄), or excess hydrogen peroxide, can oxidize the thiol group further to sulfinic acids (-SO₂H) and sulfonic acids (-SO₃H). It is important to note that the indole (B1671886) ring itself is sensitive to oxidation, which can lead to the formation of 2-oxindoles, potentially competing with the desired thiol oxidation dntb.gov.ua.
Electrophilic Aromatic Substitution Reactions on the Indole Nucleus
The indole ring system is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). The π-electrons are delocalized, making the ring highly nucleophilic researchgate.net.
The position of electrophilic attack is governed by the stability of the resulting cationic intermediate (Wheland intermediate). For unsubstituted indoles, the C3 position is overwhelmingly the most reactive site, as attack at this position allows the positive charge to be delocalized without disrupting the aromaticity of the benzene (B151609) ring ic.ac.uknih.gov.
In 5-Methyl-2-phenyl-1H-indole-3-thiol, the C3 position is already substituted. Therefore, electrophilic attack will be directed to other positions.
C2 Position: While electronically favorable, the C2 position is sterically hindered by the phenyl group.
Benzene Ring (C4, C5, C6, C7): With C2 and C3 occupied, electrophilic substitution typically occurs on the benzene portion of the indole nucleus. The 5-methyl group is an activating, ortho-, para-directing group. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions. The thiol group at C3 may also influence the regioselectivity. In 3-substituted indoles, the electrophile may initially add to the C3 position, followed by a rearrangement to the C2 position quimicaorganica.org.
Common EAS reactions that could be applied include:
Halogenation: (e.g., with NBS, NCS, Br₂)
Nitration: (e.g., with HNO₃/H₂SO₄)
Sulfonation: (e.g., with SO₃/pyridine)
Friedel-Crafts Alkylation/Acylation: (e.g., with R-Cl/AlCl₃ or RCOCl/AlCl₃)
Care must be taken as the thiol group is sensitive to oxidation, and the indole nitrogen may react under strongly acidic conditions. Protection of the thiol and/or the indole nitrogen may be necessary to achieve the desired substitution.
Modifications and Substitutions on the Phenyl Ring
The 2-phenyl group can also undergo electrophilic aromatic substitution. Generally, the phenyl ring is significantly less reactive towards electrophiles than the electron-rich indole nucleus. To achieve selective substitution on the phenyl ring, the reactivity of the indole ring must be attenuated, for example, by N-acylation.
Assuming the indole nucleus is appropriately protected, standard EAS reactions can be performed on the phenyl ring. The indole moiety acts as an ortho-, para-directing group. Therefore, incoming electrophiles will preferentially add to the positions ortho (C2', C6') and para (C4') to the point of attachment to the indole ring.
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The indole scaffold can participate in cycloaddition reactions to form complex, fused heterocyclic systems. These reactions provide powerful methods for rapidly increasing molecular complexity.
[3+2] Cycloadditions: The C2=C3 double bond of the indole can act as a dipolarophile and react with 1,3-dipoles (e.g., azides, nitrones, nitrile oxides) to form five-membered heterocyclic rings fused to the indole core uchicago.edu.
[4+2] Cycloadditions (Diels-Alder Reactions): The indole ring can function as a diene, particularly when the pyrrole (B145914) ring aromaticity is disrupted (e.g., through N-acylation or N-sulfonylation). This allows it to react with dienophiles to construct six-membered rings, leading to carbazole-type structures.
Thiol-Mediated Cyclizations: The thiol group itself can be a key functional handle for building fused rings. For instance, it can be used in reactions to form fused thiazole rings. Thiol-mediated cascade reactions have been developed to convert indole derivatives into functionalized quinolines, demonstrating a pathway to expand the ring system nih.gov. Multicomponent reactions are also known to produce indole-fused thiadiazepines semanticscholar.org. Such strategies are pivotal in the synthesis of diverse indole-fused heterocycles metu.edu.trmdpi.com.
The table below summarizes potential cycloaddition reactions.
| Reaction Type | Reactant | Potential Fused System |
| [3+2] Cycloaddition | Nitrile Imine | Fused Pyrazoline |
| [3+2] Cycloaddition | Azide | Fused Triazoline |
| [4+2] Cycloaddition | Alkyne (e.g., DMAD) | Fused Carbazole derivative |
| Intramolecular Cyclization | N-propargyl-indole-thiol | Fused Thiazine |
Role as a Precursor in the Synthesis of More Complex Molecular Architectures
Owing to its multiple points of reactivity, this compound is a versatile precursor for synthesizing more elaborate molecular structures. The functional groups present—the indole N-H, the C3-thiol, the electron-rich heterocyclic core, and the phenyl ring—serve as handles for a wide range of chemical transformations.
Derivatization of this scaffold can lead to compounds with significant biological activity, as 3-thioindoles are known to possess anti-cancer, anti-HIV, and anti-bacterial properties researchgate.net. For example, the thiol can be used as a nucleophile to displace leaving groups in other complex molecules, effectively tethering the indole scaffold to another pharmacophore.
Furthermore, the indole nucleus can be a template for constructing fused polycyclic systems, which are common motifs in natural products and pharmaceutical agents mdpi.com. The development of novel indole-fused heterocycles is an active area of research, with applications in drug discovery and materials science semanticscholar.orgnih.gov. The strategic functionalization of the this compound scaffold allows chemists to explore new chemical space and develop novel molecular architectures with tailored properties.
Structure Property Relationships and Potential Applications in Advanced Materials Science
Rational Design of 5-Methyl-2-phenyl-1H-indole-3-thiol Analogues for Specific Properties
The rational design of analogues of this compound is a key strategy for tailoring specific properties for advanced materials. By systematically modifying the molecular structure, researchers can fine-tune the electronic and photophysical characteristics of these compounds. The indole (B1671886) scaffold is versatile, and substitutions at various positions can lead to significant changes in functionality. chemrxiv.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the compound's absorption and emission spectra. nih.gov
The design process often involves computational modeling to predict the effects of different substituents. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for understanding how structural modifications will impact the electronic and optical properties of the resulting molecules. nih.govresearchgate.net This theoretical guidance allows for the synthesis of new molecules with desired characteristics, such as enhanced fluorescence quantum yields or specific sensitivities for sensor applications.
Key areas of structural modification for indole derivatives include:
Substitution on the indole ring: Introducing various functional groups to the benzene (B151609) or pyrrole (B145914) part of the indole structure. chemrxiv.org
N-substitution: Modifying the nitrogen atom of the indole ring can tune the electron-donating ability of the indole moiety. nih.gov
Modification of the thiol group: The reactivity and interaction of the thiol group can be altered, which is particularly relevant for sensor applications and for creating self-assembled monolayers.
A study on pyrimido[5,4-b]indoles demonstrated that introducing certain aryl groups at the C8 position significantly enhanced their biological activity, a finding supported by computational analysis showing additional binding interactions. nih.gov This highlights the potential of aryl group substitution in designing potent indole derivatives.
Exploration of Optoelectronic Properties Based on Indole-Thiol Chromophores
Indole-thiol chromophores are of significant interest for their potential applications in optoelectronic devices due to their unique electronic and photophysical properties. The indole moiety acts as an excellent electron donor and its properties can be tuned through chemical modifications. nih.gov
Fluorescence and Luminescence Characteristics
Indole derivatives are known for their fluorescent properties. Tryptophan, the most fluorescent of the naturally occurring amino acids, contains an indole chromophore. nih.gov However, for practical applications in areas like biological imaging, derivatives with improved photophysical properties, such as higher fluorescence quantum yields and greater photostability, are sought. nih.gov
The fluorescence of indole derivatives is highly sensitive to the polarity of their environment, a property that can be exploited in sensor design. nih.gov The introduction of substituents can shift the absorption and emission wavelengths. For example, studies have shown that certain substitutions on the indole ring can lead to a red-shift in the absorption spectrum, moving it into the visible range. nih.gov
Table 1: Photophysical Properties of Selected Indole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 4-formylindole | >390 | - | 0.22 | Ethanol |
| 4-nitroindole | - | - | ~0.001 | - |
Charge Transfer Phenomena in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The charge transfer properties of indole-thiol derivatives are crucial for their application in organic solar cells and OLEDs. researchgate.netnih.gov In the context of organic solar cells, the interface between donor and acceptor materials is where charge separation occurs. nih.gov Indole derivatives can function as effective electron donors.
The energy of the charge transfer state is a critical parameter that influences both the photocurrent and the open-circuit voltage of an organic solar cell. nih.gov Theoretical models and experimental studies are employed to understand and optimize these charge transfer processes. researchgate.net For instance, dithiol surface treatments have been shown to improve charge transfer dynamics in perovskite solar cells by passivating surface defects and creating a beneficial band bend. researchgate.net
Indole-substituted nickel dithiolene complexes have been synthesized and shown to undergo oxidative electropolymerization, forming films that retain the redox and optical properties of the monomer. rsc.org These materials have demonstrated ambipolar charge transport behavior in field-effect transistors and have been used as near-infrared sensitizers in bulk heterojunction photovoltaic devices, contributing to the photocurrent and extending light harvesting into the NIR region. rsc.org
Sensor Applications of Indole-Thiol Derivatives
The unique chemical properties of the indole and thiol groups make their derivatives promising candidates for various sensor applications. nih.govmdpi.com
Chemo-sensing and Biosensing Principles
Indole-thiol derivatives can be utilized in the design of chemosensors and biosensors. biorxiv.orgnih.govnih.gov The thiol group can act as a reactive site for binding with specific analytes, leading to a detectable change in the optical or electronic properties of the molecule. mdpi.com For example, the interaction of thiols with aromatic rings through S–H/π interactions is a recognized phenomenon that can be exploited in sensor design. nih.gov
Fluorescent chemosensors based on indole derivatives can be designed to detect various ions and molecules. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the probe. mdpi.com
In the field of biosensing, whole-cell biosensors responsive to indole and its derivatives have been developed. mdpi.comnih.gov These biosensors can be used for applications such as screening for tryptophanase-positive strains and monitoring indole biosynthesis. mdpi.comnih.gov An engineered E. coli strain containing a chimeric two-component system has been developed to detect indole-3-aldehyde, a microbially produced biomarker, with high specificity. biorxiv.orgnih.gov
Theoretical Approaches to Elucidating Structure-Property Relationships in Indole-Thiol Systems
Theoretical and computational methods are indispensable for understanding the structure-property relationships in indole-thiol systems. chemrxiv.orgresearchgate.net DFT and TD-DFT calculations are widely used to predict various molecular properties, including:
Ground and excited state geometries
HOMO-LUMO energy gaps
Absorption and emission spectra
Excited state dipole moments
First hyperpolarizability (a measure of non-linear optical properties) nih.gov
These computational studies provide valuable insights that guide the synthesis of new materials with tailored properties. For example, a computational study on the electronic substitution effect on the indole chromophore revealed that while small in-plane substitutions significantly affect the electronic structure, long out-of-plane substituents have a minor effect. chemrxiv.org Such findings are crucial for the rational design of new functional molecules.
Furthermore, theoretical models can elucidate the nature of intermolecular interactions, such as the S–H/π interactions between thiols and aromatic rings. nih.gov These studies have shown that such interactions are driven by favorable molecular orbital interactions, specifically between an aromatic π donor orbital and the S–H σ* acceptor orbital. nih.gov
Future Research Directions for 5 Methyl 2 Phenyl 1h Indole 3 Thiol
Development of More Efficient and Sustainable Synthetic Pathways
Current strategies often rely on classical methods like the Fischer indole (B1671886) synthesis, which may require harsh conditions and produce significant waste. researchgate.net More modern approaches, such as palladium-catalyzed cross-coupling reactions, have proven highly versatile for creating indole derivatives. mdpi.com A promising future direction would be the development of a one-pot or domino reaction sequence. For instance, a process could be envisioned starting from a suitably substituted aniline (B41778) and a phenacyl sulfide (B99878) derivative. Another avenue involves the late-stage functionalization of a pre-formed 5-methyl-2-phenylindole core, potentially through a directed C-H activation and thiolation process. Exploring microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and improve yields, as demonstrated for other indole carboxylate derivatives. mdpi.com Furthermore, the use of environmentally benign solvents, such as water, which has been successfully employed for the synthesis of 3-phenyl-1H-indoles, should be a priority. mdpi.com
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Challenges |
|---|---|---|---|
| Modified Fischer Synthesis | 4-methylphenylhydrazine (B1211910), α-thio-acetophenone derivative, Acid catalyst | Utilizes readily available starting materials. | Harsh conditions, potential for side products, moderate yields. |
| Palladium-Catalyzed C-H Thiolation | 5-methyl-2-phenylindole, Thiolating agent (e.g., N-thio-saccharin), Pd catalyst | High atom economy, late-stage functionalization. | Regioselectivity control, catalyst cost and optimization. |
| Domino Condensation/Cyclization | Substituted aniline, phenacyl sulfide derivative, Base/Catalyst | Step-economy, potential for one-pot synthesis. | Development of novel reaction cascades, optimization of conditions. |
| Microwave-Assisted Synthesis | Any of the above reactant sets | Rapid reaction times, improved yields, higher purity. mdpi.com | Scalability, specialized equipment requirement. |
Advanced Spectroscopic Characterization Under Varied Conditions
A thorough understanding of a molecule's structural and electronic properties is fundamental to its application. While standard characterization using NMR, IR, and mass spectrometry is a prerequisite, future research should employ advanced spectroscopic techniques to probe the behavior of 5-Methyl-2-phenyl-1H-indole-3-thiol under diverse environmental conditions.
The potential for thiol-thione tautomerism in the indole-3-thiol moiety presents a particularly interesting area of study. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy could provide definitive evidence of this equilibrium and quantify the thermodynamic parameters governing the process. UV-Visible spectroscopy studies in a range of solvents with varying polarities (solvatochromism) would reveal how the electronic transitions are influenced by the local environment. nih.gov This is crucial for applications in sensing or as optical materials. researchgate.net Advanced fluorescence spectroscopy, including lifetime measurements and quantum yield determinations, could uncover potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, building on the known photoluminescent properties of the 2-phenylindole (B188600) scaffold. omicsonline.org
| Technique | Condition | Information to be Gained |
|---|---|---|
| Variable-Temperature NMR | -50 °C to 100 °C | Investigation of thiol-thione tautomerism, rotational barriers. |
| UV-Visible Spectroscopy | Varying solvent polarity (e.g., hexane (B92381) to methanol) | Solvatochromic effects, stability of ground vs. excited states. researchgate.net |
| Time-Resolved Fluorescence | Solution and solid state | Excited-state lifetime, quantum yield, potential for emissive applications. |
| Solid-State NMR (ssNMR) | Crystalline powder | Characterization of crystal packing, intermolecular interactions in the solid state. |
| X-ray Photoelectron Spectroscopy (XPS) | On a metal substrate (e.g., Au, Ag) | Confirmation of thiol-metal bond formation, surface orientation. |
Deeper Insights from Multiscale Computational Modeling
Computational chemistry offers a powerful lens to complement experimental findings and predict molecular behavior. researchgate.net Future research should leverage multiscale modeling to build a comprehensive theoretical understanding of this compound, from its isolated quantum mechanical properties to its collective behavior in condensed phases. nih.govnih.gov
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate the energies of frontier molecular orbitals (HOMO/LUMO). sci-hub.se This information is vital for predicting the compound's electronic and optical properties, as well as its reactivity. Time-Dependent DFT (TD-DFT) can simulate the UV-Visible absorption spectrum, aiding in the interpretation of experimental results. researchgate.net At a larger scale, Molecular Dynamics (MD) simulations can be used to model the behavior of the molecule in solution or its interaction with a surface, such as the formation of a self-assembled monolayer (SAM) on a gold substrate via the thiol group. This multiscale approach can bridge the gap from single-molecule properties to macroscopic material behavior. nih.gov
| Modeling Method | Key Objectives | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Ground state properties | Optimized geometry, HOMO/LUMO energies, vibrational frequencies, charge distribution. |
| Time-Dependent DFT (TD-DFT) | Excited state properties | Simulated UV-Vis spectra, electronic transition energies. researchgate.net |
| Molecular Dynamics (MD) | Behavior in condensed phase | Solvation structure, diffusion coefficients, conformation of self-assembled monolayers. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms/catalysis | Transition states, activation energies for surface-catalyzed reactions. |
Expanding the Scope of Material Science Applications
The unique combination of a photoluminescent 2-phenylindole core and a surface-active thiol group makes this compound a prime candidate for various material science applications. omicsonline.org Future research should focus on fabricating and characterizing materials that exploit these features.
The thiol group is a well-known anchor for covalent attachment to noble metal surfaces. A significant research avenue is the formation of Self-Assembled Monolayers (SAMs) on gold or silver substrates. These ordered molecular layers could be investigated for applications in molecular electronics, as anti-corrosion coatings, or as platforms for chemical sensors. The electronic properties of the 2-phenylindole unit, such as its high thermal stability and electron mobility, suggest its potential use as a building block for organic semiconductors. omicsonline.orgomicsonline.org Future work could explore its incorporation into organic thin-film transistors (OTFTs) or as a host material in OLEDs. The methyl group at the 5-position could enhance solubility in organic solvents, facilitating device fabrication via solution-processing techniques.
Design and Synthesis of Tailored Analogues for Specific Industrial and Technological Niches
Following foundational studies on the parent compound, a logical next step is the rational design and synthesis of analogues tailored for specific, high-value applications. By systematically modifying the molecular structure, researchers can fine-tune its properties to meet the demands of various technological niches.
For example, to optimize performance in organic electronics, analogues could be synthesized with different electron-donating or electron-withdrawing groups on the 2-phenyl ring. This would modulate the HOMO/LUMO energy levels and, consequently, the charge injection and transport properties of the material. For sensing applications, the indole nitrogen or the aromatic rings could be functionalized with specific recognition moieties (e.g., crown ethers, calixarenes) to create chemosensors with high selectivity for particular ions or molecules. The development of a small library of such analogues, followed by systematic screening of their properties, would be a highly effective strategy to identify lead candidates for targeted industrial uses. nih.gov
| Structural Modification | Example Analogue | Targeted Niche | Desired Property Enhancement |
|---|---|---|---|
| Substitution on 2-phenyl ring | 5-Methyl-2-(4-cyanophenyl)-1H-indole-3-thiol | Organic Electronics (n-type) | Lowered LUMO, improved electron transport. |
| Functionalization of indole N-H | 1-Butyl-5-methyl-2-phenyl-1H-indole-3-thiol | Solution-Processed Films | Increased solubility, improved film morphology. |
| Modification of thiol group | S-(5-Methyl-2-phenyl-1H-indol-3-yl) thioacetate | Protected Precursor | Improved stability, controlled deprotection for SAM formation. |
| Additional ring fusion | Methylated Phenylthieno[3,2-b]indole | Organic Semiconductors | Extended π-conjugation, enhanced charge mobility. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-2-phenyl-1H-indole-3-thiol?
- Methodology : The compound can be synthesized via electrophilic substitution or cyclocondensation reactions. For example, iodine-catalyzed protocols (10 mol% I₂ in MeCN at 40°C for 5 hours) achieve high yields (98%) by optimizing reaction conditions, as demonstrated in analogous indole derivatives . Key steps include monitoring reaction progress via TLC and purification via column chromatography (70:30 EtOAc:hexane) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR to verify substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., FAB-HRMS for indole derivatives ).
- X-ray crystallography for absolute conformation, employing software like WinGX or ORTEP-3 for structural refinement .
Q. What are the recommended storage conditions for thiol-containing indole derivatives?
- Methodology : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Avoid exposure to light and moisture, as these can degrade the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield data for indole-thiol derivatives?
- Methodology : Contradictions often arise from catalyst choice or temperature sensitivity. For example, I₂ (10 mol%) in MeCN at 40°C yields 98%, while FeCl₃ under similar conditions yields only 67% . Systematic screening via DOE (Design of Experiments) is critical. Variables to test:
- Catalyst loading (e.g., 5–20 mol% I₂).
- Solvent polarity (MeCN vs. DMF).
- Temperature gradients (25–80°C).
- Validate results with kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps.
Q. What strategies are effective for resolving spectral ambiguities in thiol-substituted indoles?
- Methodology : Ambiguities in NMR (e.g., overlapping thiol and aromatic protons) can be addressed via:
- Deuteration experiments to suppress exchangeable protons.
- 2D NMR techniques (COSY, HSQC) to assign coupling patterns .
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. How to design experiments evaluating the biological activity of this compound?
- Methodology :
- Antioxidant assays : Measure radical scavenging (e.g., DPPH assay) using indole derivatives as positive controls .
- Enzyme inhibition : Screen against kinases or oxidoreductases via fluorescence-based assays (e.g., bisindolylmaleimide derivatives as benchmarks ).
- Cytotoxicity : Use MTT assays in cell lines (e.g., HEK293) with dose-response curves (IC₅₀ determination).
Data Analysis & Technical Challenges
Q. How to interpret conflicting crystallographic data for thiol-containing indoles?
- Methodology : Contradictions in bond angles or packing motifs may arise from polymorphism. Use single-crystal XRD with ORTEP-3 to refine structures and compare with databases (e.g., CCDC). For disordered thiol groups, apply restraints during refinement .
Q. What analytical methods quantify trace degradation products in stored indole-thiol samples?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
